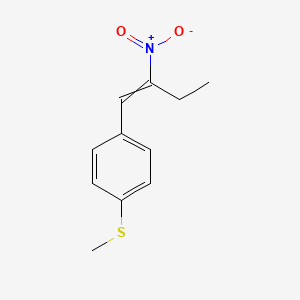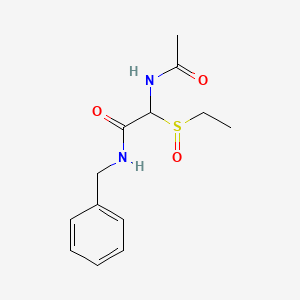
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a methylsulfanyl group and a nitrobutenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene typically involves the following steps:
Formation of the Nitrobutenyl Group: This can be achieved through the nitration of butene, followed by appropriate functional group transformations.
Attachment to Benzene Ring: The nitrobutenyl group can be attached to the benzene ring via electrophilic aromatic substitution.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Depending on the substituent introduced, various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur and nitrogen-containing compounds.
Medicine: Investigating potential pharmaceutical properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would include binding to the target, inducing conformational changes, and triggering downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Methylsulfanyl)-4-nitrobenzene: Lacks the butenyl group.
4-(2-Nitrobut-1-en-1-yl)benzene: Lacks the methylsulfanyl group.
1-(Methylsulfanyl)-4-(2-aminobut-1-en-1-yl)benzene: Has an amino group instead of a nitro group.
Uniqueness
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is unique due to the presence of both the methylsulfanyl and nitrobutenyl groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
634607-35-5 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO2S/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3 |
Clave InChI |
DVJHNYGDTHKZJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC1=CC=C(C=C1)SC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)

![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)


![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
